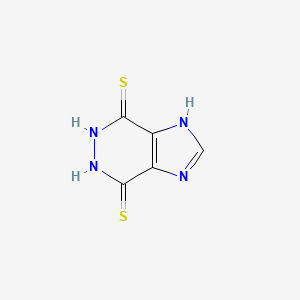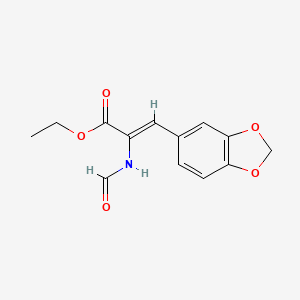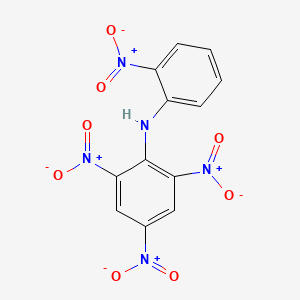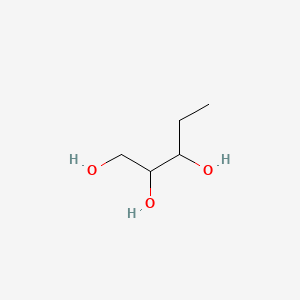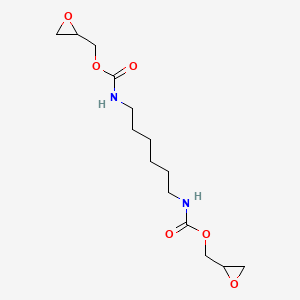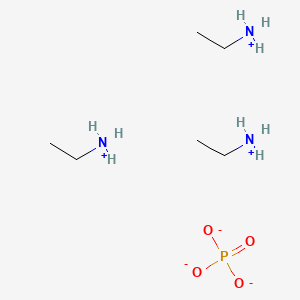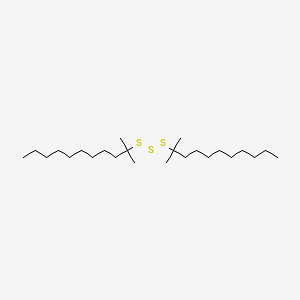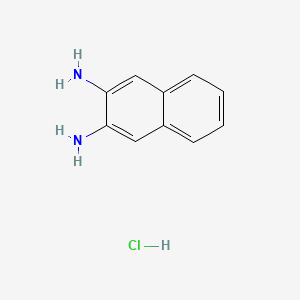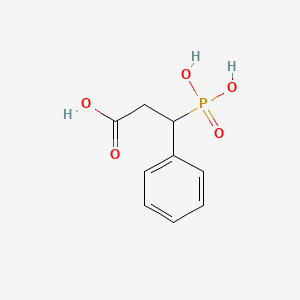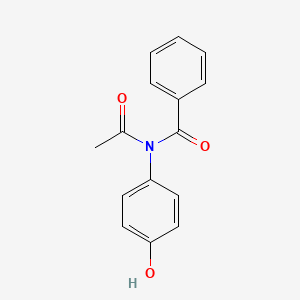
N-Acetyl-N-(4-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-(4-hydroxyphenyl)benzamide: is an organic compound with the molecular formula C₁₅H₁₃NO₃. It is a derivative of benzamide, characterized by the presence of an acetyl group and a hydroxyphenyl group. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing N-Acetyl-N-(4-hydroxyphenyl)benzamide involves the direct condensation of benzoic acid with 4-hydroxyaniline in the presence of an acetylating agent such as acetic anhydride. The reaction typically occurs under reflux conditions with a suitable solvent like toluene or xylene.
Catalytic Methods: Another approach involves the use of catalysts such as palladium complexes to facilitate the reaction between benzoic acid derivatives and 4-hydroxyaniline. This method can be performed under milder conditions and often results in higher yields.
Industrial Production Methods: Industrial production of this compound generally follows the direct condensation route due to its simplicity and cost-effectiveness. Large-scale synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Acetyl-N-(4-hydroxyphenyl)benzamide can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form N-acetyl-N-(4-aminophenyl)benzamide using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-acetyl-N-(4-aminophenyl)benzamide.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Chemistry: N-Acetyl-N-(4-hydroxyphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: this compound has potential applications in drug development. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the acetyl group can participate in acetylation reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.
Comparison with Similar Compounds
N-Acetyl-N-(4-aminophenyl)benzamide: This compound is a reduction product of N-Acetyl-N-(4-hydroxyphenyl)benzamide and shares similar structural features.
N-Acetyl-N-(4-methoxyphenyl)benzamide: This derivative has a methoxy group instead of a hydroxy group, leading to different chemical properties and reactivity.
N-Acetyl-N-(4-chlorophenyl)benzamide: The presence of a chlorine atom introduces different electronic effects, affecting the compound’s reactivity and applications.
Uniqueness: this compound is unique due to the presence of the hydroxyphenyl group, which imparts specific reactivity and interaction capabilities. This makes it particularly valuable in research and industrial applications where such properties are desired.
Properties
CAS No. |
85068-42-4 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-acetyl-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C15H13NO3/c1-11(17)16(13-7-9-14(18)10-8-13)15(19)12-5-3-2-4-6-12/h2-10,18H,1H3 |
InChI Key |
DVBKBLSNTKQOIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



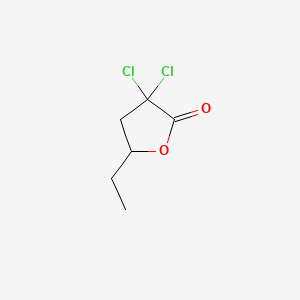

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
